molecular formula C12H15NO6 B12015515 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid CAS No. 21560-74-7

2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

Katalognummer: B12015515
CAS-Nummer: 21560-74-7
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: CAUPEEFJVZWMNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is an organic compound with a complex structure that includes an ethoxycarbonyl group, an amino group, and two methoxy groups attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The final step involves the reaction of the amino group with ethyl chloroformate to introduce the ethoxycarbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4,5-dimethoxybenzoic acid derivatives, while reduction of the ethoxycarbonyl group can produce 2-amino-4,5-dimethoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxycarbonyl group can act as a protecting group, while the amino group can participate in hydrogen bonding or nucleophilic attacks, influencing the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dimethoxybenzoic acid: Lacks the ethoxycarbonyl and amino groups, making it less reactive in certain types of chemical reactions.

    2-Amino-4,5-dimethoxybenzoic acid: Similar structure but lacks the ethoxycarbonyl group, affecting its solubility and reactivity.

    2-((Methoxycarbonyl)amino)-4,5-dimethoxybenzoic acid: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group, which can influence its chemical properties.

Uniqueness

2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is unique due to the presence of both ethoxycarbonyl and amino groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

21560-74-7

Molekularformel

C12H15NO6

Molekulargewicht

269.25 g/mol

IUPAC-Name

2-(ethoxycarbonylamino)-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C12H15NO6/c1-4-19-12(16)13-8-6-10(18-3)9(17-2)5-7(8)11(14)15/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)

InChI-Schlüssel

CAUPEEFJVZWMNO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.